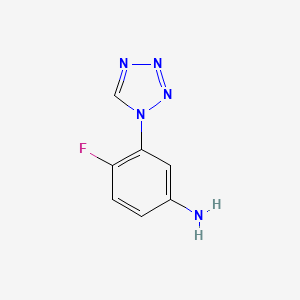

4-fluoro-3-(1H-tetrazol-1-yl)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-fluoro-3-(1H-tetrazol-1-yl)aniline is a chemical compound with the CAS Number: 924871-65-8. It has a molecular weight of 179.16 . The IUPAC name for this compound is 4-fluoro-3-(1H-tetraazol-1-yl)phenylamine .

Molecular Structure Analysis

The InChI code for 4-fluoro-3-(1H-tetrazol-1-yl)aniline is 1S/C7H6FN5/c8-6-2-1-5(9)3-7(6)13-4-10-11-12-13/h1-4H,9H2 .Physical And Chemical Properties Analysis

4-fluoro-3-(1H-tetrazol-1-yl)aniline is a solid at room temperature .Scientific Research Applications

Chemical Synthesis

“4-fluoro-3-(1H-tetrazol-1-yl)aniline” is a chemical compound with the molecular formula C7H6FN5 . It’s used in the synthesis of a wide range of chemical products. Its unique structure, which includes a fluorine atom and a tetrazole group, makes it a valuable building block in organic synthesis .

Antibacterial Research

This compound has been used in the synthesis of novel amides that have shown significant antibacterial activity . For example, compounds synthesized using “4-fluoro-3-(1H-tetrazol-1-yl)aniline” exhibited superior activity against Enterobacter aerogenes with an MIC value of 114±0.48 µg/mL and Bacillus subtilis with an MIC of 75±0.81 µg/mL .

Drug Design

The tetrazole group in “4-fluoro-3-(1H-tetrazol-1-yl)aniline” is of interest in drug design . The size, shape, charge distribution, polarity, hydrogen bonding, and hydrophobic interactions of this compound can be studied to understand its interaction with various receptors (target sites), which is crucial in the design of new drugs .

DNA Gyrase Inhibitors

Compounds synthesized from “4-fluoro-3-(1H-tetrazol-1-yl)aniline” have been screened as DNA Gyrase enzyme inhibitors . These enzymes are essential for DNA replication in bacteria, and inhibiting them can stop the growth of bacteria, making these compounds potential candidates for new antibacterial drugs .

Morpholine Tetrazole Hybrids

“4-fluoro-3-(1H-tetrazol-1-yl)aniline” has been used in the synthesis of morpholine tetrazole hybrids . These hybrids have shown promising results in antibacterial research and could be a future goal for medicinal chemists working in this area .

Material Science

In material science, “4-fluoro-3-(1H-tetrazol-1-yl)aniline” can be used in the synthesis of new materials. The unique properties of this compound, such as its reactivity and the presence of a fluorine atom, can contribute to the development of materials with novel properties .

Safety and Hazards

Mechanism of Action

Target of Action

Similar compounds have shown antibacterial activity, suggesting potential targets could be bacterial enzymes or proteins .

Mode of Action

This interaction could inhibit the activity of the target, leading to the observed effects .

Biochemical Pathways

Given its potential antibacterial activity, it may interfere with essential bacterial processes such as cell wall synthesis, protein synthesis, or dna replication .

Result of Action

Similar compounds have shown antibacterial activity, suggesting that it may lead to the death of bacterial cells .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-fluoro-3-(1H-tetrazol-1-yl)aniline . Factors such as temperature, pH, and the presence of other compounds can affect its stability and activity .

properties

IUPAC Name |

4-fluoro-3-(tetrazol-1-yl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FN5/c8-6-2-1-5(9)3-7(6)13-4-10-11-12-13/h1-4H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPSODQMGPYLMFZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)N2C=NN=N2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FN5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20587969 |

Source

|

| Record name | 4-Fluoro-3-(1H-tetrazol-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20587969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

924871-65-8 |

Source

|

| Record name | 4-Fluoro-3-(1H-tetrazol-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20587969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(Benzyloxy)phenyl]-4-oxobutanoic acid](/img/structure/B1340214.png)

![2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetonitrile](/img/structure/B1340224.png)